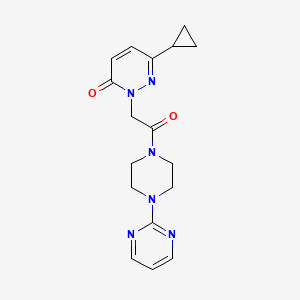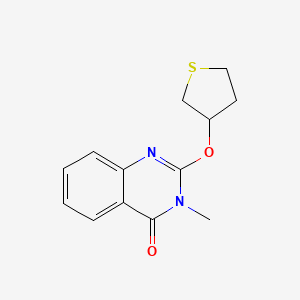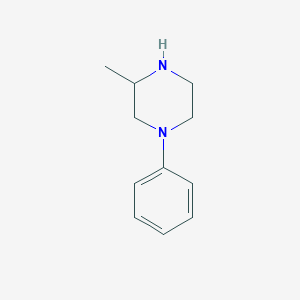![molecular formula C18H19F3N4O2 B2674301 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775435-49-8](/img/structure/B2674301.png)
2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrimidine ring, and a trifluoromethyl group . These groups are known to impart distinctive physical and chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, is an integral part of DNA and RNA and imparts diverse pharmacological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyrimidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds similar to "2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" have been synthesized as part of efforts to explore new chemical entities with potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were investigated for their anti-inflammatory and analgesic activities, showcasing the diverse chemical explorations possible with complex benzamide derivatives (Abu‐Hashem et al., 2020).
Pharmacological Activities
The pharmacological investigation of compounds structurally related to the queried molecule includes studies on their role as antineoplastic agents, dopamine receptor antagonists, and more. For instance, flumatinib, a compound with a similar chemical backbone, has been studied for its metabolism in chronic myelogenous leukemia patients, highlighting its potential as an antineoplastic tyrosine kinase inhibitor (Gong et al., 2010).
Neuroleptic and Antipsychotic Research
Benzamide derivatives have also been explored for their neuroleptic and antipsychotic properties. Research into the synthesis and neuroleptic activity of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds has provided insights into their potential use in treating psychosis (Iwanami et al., 1981).
Anticancer and Antitumor Activities
The exploration of benzamide derivatives extends into anticancer research, where their ability to interact with specific receptors or enzymes could offer new therapeutic pathways. For example, studies on the synthesis and antimicrobial activity of new pyridine derivatives, including those with benzamide components, suggest potential for developing novel antimicrobial agents (Patel et al., 2011).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrimidine ring have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-14-5-3-2-4-13(14)17(26)24-12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLITHLGCYCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

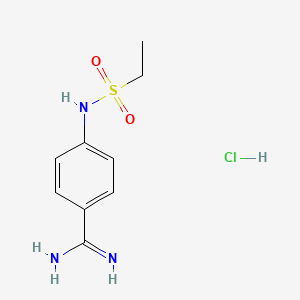
![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)
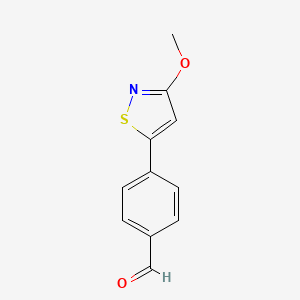
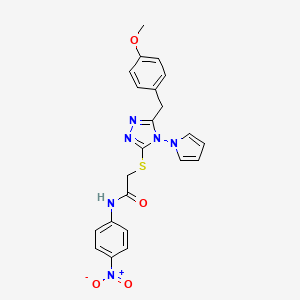

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2674233.png)
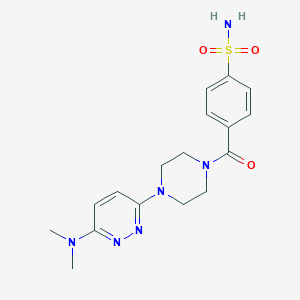
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
